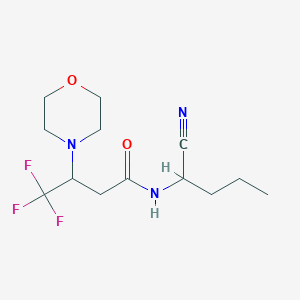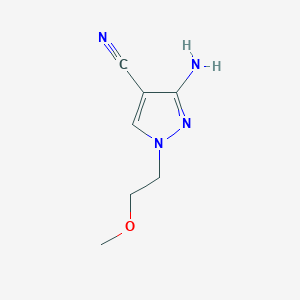![molecular formula C16H18N4OS2 B2668379 N-(2-Morpholin-4-yl-2-thiophen-3-ylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine CAS No. 2380186-08-1](/img/structure/B2668379.png)
N-(2-Morpholin-4-yl-2-thiophen-3-ylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . It also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The compound also features a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. These rings could potentially participate in various interactions, including hydrogen bonding and pi stacking .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich heterocyclic rings, which could act as nucleophiles in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups could increase its solubility in polar solvents .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS2/c1-3-17-9-13-15(1)23-16(19-13)18-10-14(12-2-8-22-11-12)20-4-6-21-7-5-20/h1-3,8-9,11,14H,4-7,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQYANJXTZFGRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC2=NC3=C(S2)C=CN=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-1,4-thiazepane-4-carboxamide](/img/structure/B2668298.png)
![(E)-4-(Dimethylamino)-N-[2,2,2-trifluoro-1-(1-methylpyrrol-3-yl)ethyl]but-2-enamide](/img/structure/B2668299.png)
![(2Z)-2-Cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide](/img/structure/B2668300.png)
![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2668301.png)

![3-(3,5-dimethylphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2668306.png)
![4-chloro-2-{(E)-[(4-fluorobenzyl)imino]methyl}phenol](/img/structure/B2668307.png)
![1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone](/img/structure/B2668308.png)
![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B2668309.png)
![4-Morpholinecarboxylic acid, 2-methyl-6-[(phenylmethoxy)methyl]-, 1,1-dimethylethyl ester, (2R,6R)-](/img/structure/B2668310.png)
![N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2668315.png)

